CID 9861174

Description

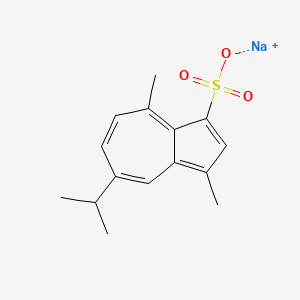

Contextualization of Sodium Gualenate as a Guaiazulene (B129963) Derivative

Sodium gualenate, chemically known as sodium 1,4-dimethyl-7-isopropylazulene-3-sulfonate, is a prominent water-soluble derivative of guaiazulene. ncats.iotcichemicals.comchemimpex.com Guaiazulene itself is a naturally occurring bicyclic sesquiterpene, an alkylated derivative of azulene (B44059), found in the essential oils of plants such as German chamomile (Matricaria chamomilla L.), guaiac (B1164896) wood, and some marine invertebrates. wikipedia.orgforeverest.netwikipedia.org The parent compound, azulene, is an aromatic hydrocarbon and an isomer of naphthalene, known for its distinct deep blue color. wikipedia.orgforeverest.net

The introduction of a sodium sulfonate group into the guaiazulene structure fundamentally alters its physicochemical properties, most notably its solubility. chemimpex.com While guaiazulene is insoluble in water, sodium gualenate is a hydrophilic compound, which enhances its applicability in aqueous research settings. foreverest.netmedchemexpress.comselleckchem.com This modification is achieved through chemical synthesis, for instance, by reacting guaiazulene with a sulfonating agent like a mixture of concentrated sulfuric acid and acetic anhydride (B1165640). chemicalbook.com

Despite its enhanced solubility, sodium gualenate is known to be an unstable compound. selleckchem.comtargetmol.com It is susceptible to gradual decomposition in its solid state at room temperature and degrades more rapidly when exposed to heat, light, or air. tcichemicals.commedchemexpress.comchemdad.com Research has shown that its stability can be improved in certain formulations, such as in a kneaded mixture with cornstarch and water. medchemexpress.com The primary research interest in sodium gualenate stems from its anti-inflammatory and wound-healing properties, which are studied in contexts like gastritis and gastric ulcers. medchemexpress.comtargetmol.comchemicalbook.com Its mechanism of action is reported to involve the inhibition of histamine (B1213489) release and leukocyte emigration, distinguishing it from non-steroidal anti-inflammatory drugs (NSAIDs) that typically inhibit prostaglandin (B15479496) biosynthesis. tcichemicals.com

A comparative look at the properties of azulene, its natural derivative guaiazulene, and the synthetic sodium gualenate highlights the key structural and physical differences.

Table 1: Comparative Properties of Azulene, Guaiazulene, and Sodium Gualenate

| Property | Azulene | Guaiazulene | Sodium Gualenate |

|---|---|---|---|

| IUPAC Name | Azulene | 1,4-Dimethyl-7-(propan-2-yl)azulene wikipedia.org | Sodium 1,4-dimethyl-7-(propan-2-yl)azulene-3-sulfonate chemdad.com |

| Molecular Formula | C₁₀H₈ wikipedia.org | C₁₅H₁₈ wikipedia.org | C₁₅H₁₇NaO₃S medchemexpress.comebi.ac.uk |

| Molecular Weight | 128.17 g/mol wikipedia.org | 198.31 g/mol wikipedia.org | 300.35 g/mol chemimpex.commedchemexpress.com |

| Appearance | Dark blue solid wikipedia.org | Dark blue crystalline solid wikipedia.org | Blue to dark blue powder/crystals chemimpex.comchemdad.com |

| Melting Point | 99–100 °C wikipedia.org | 31–33 °C wikipedia.org | ~98 °C chemdad.combiosynth.com |

| Solubility in Water | Insoluble | Insoluble foreverest.net | Soluble (hydrophilic) medchemexpress.comselleckchem.com |

Historical Evolution of Azulene Derivatives in Research Paradigms

The scientific journey of azulene and its derivatives is a rich narrative spanning several centuries, evolving from natural product chemistry to advanced materials science. The deep blue chromophore, later identified as an azulene derivative, was first observed in the 15th century during the steam distillation of German chamomile. wikipedia.org However, it was not until 1863 that the compound was formally named "azulene" by Septimus Piesse, referencing its characteristic blue color. wikipedia.orgrhhz.net

A pivotal moment in azulene research occurred when its bicyclic structure, composed of a fused five- and seven-membered ring, was first described by Croatian chemist Lavoslav Ružička. wikipedia.org This unusual structure, an isomer of the colorless naphthalene, intrigued chemists. The first complete organic synthesis of azulene was subsequently reported in 1937 by Placidus Plattner and A. St. Pfau, a landmark achievement that opened the door for systematic investigation into its chemistry. wikipedia.orgrhhz.net

Early research paradigms were dominated by efforts to understand azulene's unique aromaticity and reactivity. Unlike naphthalene, azulene possesses a significant dipole moment (1.08 D), a consequence of its electronic structure which can be described as a fusion of an aromatic 6-π-electron cyclopentadienyl (B1206354) anion and a 6-π-electron tropylium (B1234903) cation. wikipedia.org This polarity makes the seven-membered ring electrophilic and the five-membered ring nucleophilic, dictating its substitution patterns. wikipedia.org

The discovery and characterization of naturally occurring derivatives, such as guaiazulene from guaiac wood oil and chamazulene (B1668570) from chamomile oil, broadened the research scope. wikipedia.orgwikipedia.orgnih.gov The focus shifted towards synthesizing a wide array of derivatives to modulate their properties. mdpi.comresearchgate.net The development of efficient synthetic routes, such as the Nozoe reaction using troponoids and the Hafner synthesis involving pyridinium (B92312) salts, was instrumental in this expansion. mdpi.com

In recent decades, the research paradigm for azulene derivatives has undergone another significant transformation. Beyond their traditional study for biological activities, azulenes are now being investigated for applications in materials science. nih.goveurekalert.org Their unique electronic and photophysical properties have made them promising candidates for organic electronics, including n-type semiconductors, solar cells, and non-linear optical materials. rhhz.neteurekalert.org The ability to functionalize the azulene core at specific positions allows for the fine-tuning of these properties, a central theme in contemporary azulene research. eurekalert.orgnih.gov The synthesis of water-soluble derivatives like sodium gualenate represents a branch of this evolution, aimed at enhancing bioavailability for biological studies. ncats.io

Table 2: Key Milestones in the History of Azulene Research

| Year | Milestone | Significance |

|---|---|---|

| 15th Century | Observation of a blue chromophore from chamomile distillation. wikipedia.org | First documented encounter with an azulene compound. |

| 1863 | Septimus Piesse coins the name "Azulene". wikipedia.orgrhhz.net | Formal naming of the chemical class. |

| Early 20th C. | Structure elucidation by Lavoslav Ružička. wikipedia.org | Revealed the unique fused 5- and 7-membered ring structure. |

| 1937 | First organic synthesis by Placidus Plattner and A. St. Pfau. wikipedia.org | Enabled widespread and systematic study of azulene chemistry. |

| 1955 | Nozoe reports efficient synthesis from troponoids. mdpi.com | Provided a versatile route to polyfunctional azulene derivatives. |

| Late 20th C. | Exploration of biological activities of natural and synthetic derivatives. nih.govpatsnap.com | Established the basis for their study in medicinal chemistry. |

| 21st Century | Investigation of azulene derivatives for materials science applications. nih.goveurekalert.org | Expanded research into organic electronics, solar cells, and sensors. |

Structure

3D Structure of Parent

Properties

CAS No. |

6223-35-4 |

|---|---|

Molecular Formula |

C15H18NaO3S |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

sodium 3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate |

InChI |

InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18); |

InChI Key |

ALJAEUGLKAEWPT-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O.[Na] |

Other CAS No. |

6223-35-4 |

Synonyms |

1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid azulene SN guaiazulene sulfonic acid hachi-azule N Na salt of azulene SN sodium guaiazulene sulfonate sodium gualenate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium Gualenate

Strategic Approaches for Derivatization from Guaiazulene (B129963) Precursors

The chemical modification of guaiazulene is a key strategy for producing sodium gualenate and other derivatives with enhanced properties. These approaches primarily involve electrophilic substitution reactions on the electron-rich azulene (B44059) ring.

One of the most direct and crucial derivatizations of guaiazulene is sulfonation to produce sodium gualenate (sodium 7-isopropyl-1,4-dimethylazulene-3-sulfonate). This process enhances the water solubility of the parent compound. The reaction conditions of the sulfonation process can influence the position of the sulfonic acid group on the azulene core. For instance, the sulfonation of guaiazulene with sulfuric acid in acetic anhydride (B1165640) predominantly yields guaiazulene-1-sulfonic acid. researchgate.net In contrast, using a stronger sulfonating agent like oleum (B3057394) can lead to the formation of isomers, with the sulfonic acid group at the 2-position or even on the 1-methyl group. researchgate.net Another method involves the reaction of guaiazulene with sulfur trioxide to yield the sulfonic acid, which is then neutralized to the sodium salt. saapedia.org

Beyond sulfonation, other strategic derivatizations of guaiazulene have been explored to create a library of related compounds. A notable example is the selective functionalization at the C4-methyl group. This has been achieved by taking advantage of the acidity of the protons on this methyl group to synthesize guaiazulene-4-carbaldehyde. rsc.orgbath.ac.ukscispace.comnih.gov This aldehyde serves as a versatile building block for further modifications, including alkenylation, reduction, and condensation reactions, leading to a range of azulene derivatives with substituents on the seven-membered ring. rsc.orgbath.ac.ukscispace.com

Furthermore, research has been conducted on the design and synthesis of various series of guaiazulene derivatives, such as condensation products, chalcones, and flavonoids, to explore their biological activities. nih.gov These synthetic strategies often leverage the reactivity of the guaiazulene core to introduce diverse functional groups, thereby modulating the compound's properties. nih.gov The electrophilic aromatic substitution of guaiazulene with oxalyl chloride is another reported method, which, depending on the reaction conditions, can yield either guaiazulene-3-carboxylic acid derivatives or guaiazulene-3-oxalic acid derivatives. digitellinc.com

Table 1: Examples of Derivatization Reactions from Guaiazulene

| Precursor | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Guaiazulene | Sulfuric acid in acetic anhydride | Guaiazulene-1-sulfonic acid | researchgate.net |

| Guaiazulene | Oleum | Guaiazulene-2-sulfonic acid and other isomers | researchgate.net |

| Guaiazulene | Sulfur trioxide | Guaiazulene sulfonic acid | saapedia.org |

| Guaiazulene | DMFDMA, then NaIO₄ | Guaiazulene-4-carbaldehyde | scispace.com |

| Guaiazulene | Oxalyl chloride | Guaiazulene-3-carboxylic acid or oxalic acid derivatives | digitellinc.com |

Investigation of Stabilization Techniques for Research Material Integrity

Sodium gualenate is known to be an unstable compound, particularly in its solid state at room temperature, where it gradually decomposes. medchemexpress.comnih.govresearchgate.net When heated, its decomposition is significantly accelerated, with near-complete degradation within a week at 40°C. medchemexpress.comnih.gov This inherent instability necessitates specific stabilization techniques to ensure the integrity of the material, both for bulk production and for research purposes.

For larger scale applications, such as the preparation of granules for tableting, a key stabilization method involves the use of water and an excipient like cornstarch. medchemexpress.comnih.govresearchgate.net It has been found that a kneaded mixture of sodium gualenate and cornstarch (in a weight ratio of 1:250) with water is stable. medchemexpress.comnih.gov The uniform dispersion of a small amount of water into the powder mixture is crucial for this stabilizing effect. nih.gov Advanced manufacturing techniques, such as twin-screw extrusion with kneading paddle elements, have been shown to be effective in achieving this uniform dispersion and enhancing the stability of sodium gualenate, even with lower water content. nih.govresearchgate.net

For the preservation of research material integrity in a laboratory setting, stringent storage and handling protocols are paramount. The following table summarizes the recommended conditions based on various safety data sheets and product information inserts.

Table 2: Recommended Storage and Handling for Sodium Gualenate Research Material

| Condition | Recommendation | Rationale | Reference(s) |

|---|---|---|---|

| Storage Temperature | Store in a cool, dry, well-ventilated area. Recommended storage at 4°C. | To slow down the rate of decomposition. | medchemexpress.commedchemexpress.combiosynth.comchemicalbook.com |

| Light and Moisture | Keep container tightly sealed and protected from direct sunlight and moisture. | The compound is sensitive to light and moisture, which can accelerate degradation. | medchemexpress.combiosynth.comchemicalbook.com |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere. | To prevent oxidation. | biosynth.com |

| Handling | Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (gloves, safety glasses). | To prevent inhalation and contact with skin and eyes. | medchemexpress.combiosynth.comchemicalbook.com |

| Solution Storage | For stock solutions (e.g., in DMSO or water), store at -20°C or -80°C for long-term stability. Aliquot to avoid repeated freeze-thaw cycles. | To maintain the stability of the compound in solution for extended periods. | medchemexpress.comtargetmol.com |

By adhering to these stabilization and handling protocols, the chemical integrity of sodium gualenate can be maintained, ensuring the reliability and reproducibility of research findings.

Elucidation of Sodium Gualenate S Molecular Mechanisms of Action

Pharmacological Modulation of Inflammatory Cascade Pathways

Sodium gualenate's anti-inflammatory effects are multifaceted, involving the modulation of several key pathways in the inflammatory response. patsnap.com It has been shown to inhibit the production of pro-inflammatory cytokines, regulate the activity of cyclooxygenase enzymes, suppress the activation of a critical transcription factor, attenuate histamine (B1213489) release, and inhibit the migration of leukocytes. patsnap.commedchemexpress.com

Inhibition of Pro-inflammatory Cytokine Production (e.g., Interleukins, TNF-α)

A primary mechanism of sodium gualenate's anti-inflammatory action is its ability to inhibit the production of pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α). patsnap.com These signaling molecules are pivotal in orchestrating the inflammatory response. By downregulating the production of these key mediators, sodium gualenate can effectively mitigate inflammatory processes. patsnap.com Macrophages are a major source of pro-inflammatory cytokines like TNF-α, which they express in response to inflammatory stimuli. nih.gov The inhibition of TNF-α production is a key therapeutic strategy for a number of diseases. nih.gov

While specific data on the inhibition of individual interleukins such as IL-1β by sodium gualenate is not extensively detailed in the available literature, the general understanding is that its anti-inflammatory properties include the downregulation of these critical pro-inflammatory mediators. nih.gov

Regulation of Cyclooxygenase (COX) Enzyme Activity (COX-1, COX-2 Isoforms)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are significant contributors to inflammation, pain, and fever. While some sources suggest that the antioxidative effect of sodium azulene (B44059) sulfonate might be involved in its mechanism of action rather than an inhibitory effect on the cyclooxygenase pathway, other information points towards the regulation of COX enzymes as a component of its anti-inflammatory activity. ncats.io

COX-1 is a constitutively expressed enzyme involved in physiological functions, whereas COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov The selective inhibition of COX-2 is a target for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. nih.govnih.gov While the precise differential regulation of COX-1 and COX-2 by sodium gualenate is not definitively established in the provided search results, its role as an anti-inflammatory agent suggests a potential interaction with these pathways. drugbank.comresearchgate.net

Suppression of Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) Activation

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory and immune responses. nih.gov The activation of the IKK/NF-κB signaling pathway is a key step in the inflammatory process. nih.gov In endothelial cells, for instance, compounds with anti-inflammatory effects have been shown to annul the nuclear translocation of NF-κB, thereby inhibiting the production of cytokine receptors and adhesion molecules like ICAM and VCAM. researchgate.net

The suppression of NF-κB activation is a significant component of sodium gualenate's anti-inflammatory mechanism. One study on sodium butyrate, another sodium salt, demonstrated its ability to inhibit the activation of the ROS/NF-κB/NLRP3 signaling pathway. nih.gov This was associated with a decrease in the phosphorylation of NF-κB. nih.gov While the precise mechanism for sodium gualenate is not fully detailed, it is likely that it interferes with the signaling cascade that leads to NF-κB activation, potentially by affecting the phosphorylation and subsequent degradation of the inhibitory subunit IκBα. frontiersin.org

Mechanisms of Histamine Release Attenuation

Histamine is a potent mediator of allergic and inflammatory reactions, primarily released from mast cells. exlibrisgroup.comnih.govyoutube.comnih.govyoutube.com Sodium gualenate has been found to slightly inhibit the release of histamine from rat peritoneal mast cells. medchemexpress.com This suggests a stabilizing effect on mast cell membranes, preventing degranulation and the subsequent release of histamine and other inflammatory mediators. exlibrisgroup.com

Inhibition of Leukocyte Emigration Processes

The recruitment and migration of leukocytes to sites of inflammation are critical steps in the inflammatory cascade. This process involves the adhesion of leukocytes to the vascular endothelium, a step mediated by cell adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). mdpi.comnih.govresearchgate.netnih.govrevespcardiol.org

Sodium gualenate has been shown to strongly inhibit leukocyte emigration induced by fMLP. medchemexpress.com This indicates that sodium gualenate can interfere with the processes of leukocyte adhesion and migration, which are fundamental to the inflammatory response. By inhibiting the emigration of leukocytes, sodium gualenate helps to reduce the cellular infiltrate at the site of inflammation, thereby diminishing the inflammatory response. medchemexpress.com

Biochemical Pathways of Antioxidative Activity

In addition to its anti-inflammatory effects, sodium gualenate exhibits significant antioxidant activity. patsnap.com This is primarily achieved through the neutralization of free radicals, which are unstable molecules that can cause oxidative stress and damage to cellular components. patsnap.com

The antioxidant activity of sodium gualenate involves scavenging harmful free radicals, which helps to protect cells and tissues from oxidative damage. patsnap.com This is a crucial mechanism, as oxidative stress is implicated in a wide range of diseases. While specific assays like DPPH and ABTS radical scavenging activity are commonly used to evaluate the antioxidant potential of compounds, detailed results for sodium gualenate are not extensively available in the provided search results. nih.govplos.orgnih.govfda.gov.tw

Direct Free Radical Scavenging Capabilities

Sodium gualenate exhibits significant antioxidant activity, a core component of its mechanism of action. patsnap.com The compound functions as a direct scavenger of free radicals, which are highly reactive and unstable molecules capable of causing extensive cellular damage. patsnap.com By neutralizing these harmful radicals, sodium gualenate helps to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases. patsnap.com The process of free radical scavenging involves the donation of an electron from the antioxidant to the free radical, thereby stabilizing it and preventing a cascade of further oxidative damage to cellular components like lipids, proteins, and DNA. patsnap.com

Neuropharmacological Modulation of Pain Signaling Pathways

Sodium gualenate also possesses analgesic properties, which it achieves by modulating pain signaling pathways within the nervous system. patsnap.com

A key aspect of sodium gualenate's analgesic effect is its interaction with the nervous system's pain receptors, particularly the transient receptor potential (TRP) channels. patsnap.com TRP channels are a group of ion channels located primarily on the plasma membrane of various cell types, including sensory neurons. mdpi.comnih.gov They function as detectors of a wide range of stimuli, including temperature, chemicals, and pressure, and play a crucial role in converting these stimuli into electrical signals that are transmitted to the central nervous system to be perceived as pain. mdpi.comfrontiersin.org By modulating these channels, sodium gualenate can effectively influence the perception of pain, contributing to its analgesic effects in conditions such as inflammatory and neuropathic pain. patsnap.com

Table 1: Overview of Selected TRP Channels in Pain Sensation

| Channel | Activating Stimuli | Role in Pain |

|---|---|---|

| TRPV1 | Heat, capsaicin (B1668287), acid | Mediates thermal hyperalgesia in inflammatory pain. frontiersin.org |

| TRPA1 | Cold, irritant chemicals (e.g., bradykinin) | Involved in inflammatory pain and mechanical hyperalgesia. nih.govmdpi.com |

| TRPM8 | Cold temperatures, menthol (B31143) | Transduces noxious cold signals. nih.gov |

This table provides general information on TRP channels for context.

In addition to its effects on TRP channels, sodium gualenate's mechanism of action includes interaction with opioid receptors. patsnap.com The endogenous opioid system is a critical modulator of pain, with receptors such as the mu (μ), delta (δ), and kappa (κ) types distributed throughout the central and peripheral nervous systems. nih.govmdpi.com These G-protein coupled receptors, when activated, inhibit neuronal activity and reduce the transmission of pain signals. nih.govmdpi.com The interaction of sodium gualenate with these receptors suggests a multimodal approach to pain modulation, combining different neuropharmacological pathways to achieve its analgesic effect. patsnap.com

Table 2: Major Opioid Receptor Types and Functions

| Receptor Type | Primary Endogenous Ligands | Key Functions in Pain Modulation |

|---|---|---|

| Mu (μ) | Endorphins, Endomorphins | Supraspinal and spinal analgesia, euphoria. mdpi.comnih.gov |

| Delta (δ) | Enkephalins | Plays a role in analgesia, particularly in chronic pain states. nih.govyoutube.com |

| Kappa (κ) | Dynorphins | Mediates spinal analgesia, dysphoria. mdpi.comnih.gov |

This table provides general information on opioid receptors for context.

Cellular and Tissue Cytoprotective Mechanisms

A defining feature of sodium gualenate is its ability to protect cells and tissues, particularly within the gastrointestinal tract.

Sodium gualenate is frequently utilized for its cytoprotective effects on the gastric mucosa. medchemexpress.comtargetmol.com This protective action is considered a primary mechanism in its use for treating conditions like gastritis and gastric ulcers. medchemexpress.comnih.gov Research has shown that a stable azulene derivative, egualen (B1671144) sodium, exerts a prophylactic effect against various forms of gastrointestinal damage. jpp.krakow.pl Its mechanisms include stimulating mucus secretion, which enhances the protective barrier of the stomach lining. nih.govjpp.krakow.pl Studies on rats with experimentally induced chronic gastritis demonstrated that egualen sodium significantly decreased erosions, reduced inflammatory cell infiltration, and improved mucosal thickness. nih.gov Furthermore, it has been shown to protect the small intestinal mucosa from damage by inhibiting bacterial invasion and the expression of inducible nitric oxide synthase (iNOS). nih.gov

Table 3: Research Findings on Gastric Mucosal Protection by Azulene Derivatives

| Study Focus | Model | Key Findings | Reference |

|---|---|---|---|

| Chronic Gastritis | Sodium taurocholate-induced gastritis in rats | Dose-dependently decreased erosions, reduced inflammation, and improved mucosal thickness. | nih.gov |

| Small Intestinal Damage | Low-dose aspirin-induced injury in humans | Significantly suppressed the total number of small intestinal injuries. | nih.gov |

Antipeptic Actions in Biological Systems

Sodium gualenate, also known as sodium guaiazulene (B129963) sulfonate, demonstrates notable antipeptic properties, contributing to its efficacy in protecting the gastric mucosa. The primary mechanism behind this action is the direct inhibition of pepsin, a key digestive enzyme that can be aggressive towards the mucosal lining of the stomach, especially in conditions of hyperacidity or compromised mucosal defense.

The inhibitory action of sodium gualenate on pepsin is understood to be a non-competitive inhibition. This means that sodium gualenate does not directly compete with the substrate (proteins) for the active site of the pepsin enzyme. Instead, it is believed to bind to an allosteric site on the pepsin molecule. This binding induces a conformational change in the enzyme's structure, which in turn alters the active site and reduces its catalytic efficiency. As a result, the ability of pepsin to break down proteins is diminished, thereby reducing its proteolytic and potentially damaging effects on the gastric mucosa. This non-competitive nature is significant because the inhibition cannot be overcome simply by increasing the concentration of the substrate.

Table 1: Antipeptic Action of Sodium Gualenate

| Mechanism of Action | Target Enzyme | Type of Inhibition | Effect on Enzyme Activity |

| Allosteric Binding | Pepsin | Non-competitive | Reduction in proteolytic efficiency |

Promotion of Granulation and Epithelial Cell Regeneration

Sodium gualenate actively promotes the healing of damaged gastric mucosa by stimulating the processes of granulation tissue formation and epithelial cell regeneration. A key molecular mechanism underlying this regenerative capacity is its ability to increase the local synthesis of Prostaglandin (B15479496) E2 (PGE2) within the gastric mucosa. nih.gov

Prostaglandin E2 is a crucial signaling molecule in tissue repair and wound healing. Its increased production initiates a cascade of cellular events that are essential for closing mucosal defects. PGE2 exerts its effects by binding to specific G protein-coupled receptors on the surface of various cells, primarily the EP2 and EP4 receptors, which are known to be involved in wound healing processes. researchgate.netresearchgate.net

The signaling pathways activated by the binding of PGE2 to its receptors, particularly EP4 which is found on fibroblasts, lead to several key outcomes that promote tissue regeneration:

Fibroblast Proliferation: The activation of the PGE2-EP4 signaling pathway stimulates the proliferation of fibroblasts. nih.govnih.gov Fibroblasts are critical cells in the formation of granulation tissue, as they synthesize and deposit extracellular matrix components, such as collagen, which provide the structural framework for new tissue.

Angiogenesis: PGE2 signaling also contributes to angiogenesis, the formation of new blood vessels. This is essential for supplying the regenerating tissue with the necessary oxygen and nutrients to support cellular growth and metabolism.

Epithelial Cell Migration and Proliferation: The signaling cascade also encourages the migration and proliferation of epithelial cells. This process, known as re-epithelialization, is vital for covering the wound bed and restoring the integrity of the mucosal barrier.

While specific quantitative data on the rate of fibroblast proliferation or keratinocyte migration directly induced by sodium gualenate is limited in available research, the established link between sodium gualenate, increased PGE2 synthesis, and the known roles of PGE2 in cellular regeneration provides a clear mechanistic framework for its therapeutic effects.

Table 2: Regenerative Actions of Sodium Gualenate

| Action | Key Mediator | Primary Cellular Targets | Key Processes Stimulated |

| Promotion of Granulation Tissue | Prostaglandin E2 (PGE2) | Fibroblasts | Proliferation, Collagen Deposition |

| Promotion of Epithelial Regeneration | Prostaglandin E2 (PGE2) | Epithelial Cells (Keratinocytes) | Migration, Proliferation |

Preclinical Pharmacological Investigations of Sodium Gualenate

In Vitro Studies on Biological Activities

In vitro research has been fundamental in mapping the cellular and molecular mechanisms through which sodium gualenate exerts its effects. These studies utilize cellular systems to isolate and observe the compound's direct biological activities.

Cell-based assays have demonstrated that sodium gualenate possesses significant anti-inflammatory capabilities. Its mechanism of action involves the modulation of key inflammatory pathways and mediators. A primary effect is the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, which are crucial drivers of the inflammatory response. patsnap.com By downregulating these cytokines, sodium gualenate can effectively mitigate inflammation. patsnap.com

Further mechanistic studies have revealed that sodium gualenate can suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). patsnap.com NF-κB is a critical protein complex that regulates the immune response and the transcription of numerous pro-inflammatory genes. patsnap.com Its inhibition by sodium gualenate prevents the overactivation of immune cells, thereby reducing inflammation. patsnap.com Additionally, sodium gualenate has been shown to strongly inhibit leukocyte emigration, a key event in the inflammatory cascade where white blood cells move from the bloodstream to the site of inflammation. medchemexpress.com It also slightly inhibits the release of histamine (B1213489) from rat peritoneal mast cells. medchemexpress.com

Table 1: Summary of In Vitro Anti-inflammatory Actions of Sodium Gualenate

| Mechanistic Target | Observed Effect | Reference |

|---|---|---|

| Pro-inflammatory Cytokines (e.g., TNF-α, Interleukins) | Inhibition of production and downregulation. | patsnap.com |

| Nuclear Factor-κB (NF-κB) | Suppression of activation. | patsnap.com |

| Leukocyte Emigration | Strong inhibition. | medchemexpress.com |

In cellular models, sodium gualenate demonstrates significant antioxidant activity. patsnap.com It functions by directly neutralizing free radicals, which are highly reactive molecules that can inflict damage on vital cellular components like DNA, lipids, and proteins, leading to oxidative stress. patsnap.com This scavenging activity helps protect cells and tissues from oxidative damage. patsnap.com

The antioxidant effects of sodium gualenate are believed to be a key part of its therapeutic action in inflammatory conditions. researchgate.netncats.io Oxidative stress is a known contributor to the pathology of numerous inflammatory diseases. patsnap.com By counteracting this, sodium gualenate provides an additional layer of cellular protection. patsnap.com The compound's ability to modulate antioxidant signaling pathways, such as the Nrf2 pathway which regulates the expression of antioxidant proteins, is an area of ongoing investigation to fully understand its protective mechanisms. nih.govnih.gov

Sodium gualenate is recognized for its pronounced wound-healing effects. medchemexpress.comselleckchem.comtargetmol.com In vitro studies suggest these effects are mediated through multiple cellular mechanisms. One key mechanism is the stimulation of mucus secretion. nih.gov Mucus forms a protective barrier over epithelial surfaces, which is critical in the healing of mucosal tissues, such as in the gastrointestinal tract. nih.gov

Furthermore, research indicates that sodium gualenate inhibits the expression of inducible nitric oxide synthase (iNOS). nih.gov Overproduction of nitric oxide by iNOS can contribute to tissue damage during inflammation. By controlling iNOS expression, sodium gualenate supports the tissue repair process. The compound's role in promoting the migration and proliferation of cells essential for wound closure, such as fibroblasts and keratinocytes, is another facet of its healing properties, aligning with the fundamental processes of tissue regeneration where growth factors and cellular interactions drive repair. mdpi.comresearchgate.net

Table 2: Cellular Mechanisms in Wound Healing Influenced by Sodium Gualenate

| Cellular Process | Action of Sodium Gualenate | Reference |

|---|---|---|

| Mucus Secretion | Stimulation | nih.gov |

| iNOS Expression | Inhibition | nih.gov |

In Vivo Animal Model Research

Animal models provide a more complex biological system to validate the in vitro findings and to understand the pharmacological effects of sodium gualenate in a whole organism.

Sodium gualenate has been extensively studied in rodent models of gastric ulcers, particularly those induced by ethanol. creative-biolabs.com Ethanol causes severe damage to the gastric mucosa by solubilizing the protective mucus layer, reducing blood flow, and increasing oxidative stress, leading to lesions that resemble acute peptic ulcers in humans. creative-biolabs.com

In these murine models, pretreatment with sodium gualenate demonstrates a significant protective effect against the formation of gastric ulcers. targetmol.com The primary mechanism identified is cytoprotection, where the compound directly protects the stomach's mucosal cells from injury. medchemexpress.comtargetmol.com Studies have shown that sodium gualenate helps to preserve the integrity of the gastric mucosa, increase mucosal blood flow, and prevent vascular injury. nih.gov Its antioxidant and anti-inflammatory actions also contribute to this gastroprotective effect by counteracting the ethanol-induced oxidative stress and inflammation. creative-biolabs.comresearcher.lifemdpi.com

Table 3: Findings in Ethanol-Induced Gastric Ulcer Models

| Animal Model | Key Findings | Protective Mechanism | Reference |

|---|

The efficacy of sodium gualenate has also been tested in specific models of localized inflammation, such as capsaicin-induced pharyngitis in rats. researchgate.net This model was developed to mimic the inflammatory conditions of a sore throat. nih.gov Application of capsaicin (B1668287) to the pharyngeal mucosa induces a measurable inflammatory response, characterized by plasma exudation. researchgate.netnih.gov

In a study using this model, sodium azulene (B44059) sulfonate (sodium gualenate) was shown to significantly inhibit the capsaicin-induced plasma exudation in the pharyngeal mucosa. researchgate.net Interestingly, this inhibitory effect was not replicated by a cyclooxygenase (COX) inhibitor, suggesting that the anti-inflammatory mechanism of sodium gualenate in this context is not dependent on the COX pathway. researchgate.netncats.io Instead, the results pointed towards the compound's antioxidative effect as a potential mechanism for its antipharyngitis action. researchgate.netncats.io This finding was supported by the fact that ascorbic acid, a known antioxidant, also inhibited the inflammatory response. researchgate.net

Investigation of Anti-allergic Responses in Animal Systems

Preclinical investigations in animal models have demonstrated that sodium gualenate and its derivatives possess significant anti-allergic properties, primarily through the inhibition of histamine release from mast cells. nih.govresearchgate.net The stability of the mast cell membrane is crucial in preventing the degranulation process that characterizes type I allergic reactions. iosrjournals.org Studies on egualen (B1671144) sodium (ES), a stable derivative of azulene, have provided key insights into these mechanisms. nih.govresearchgate.net

Research has shown that ES effectively prevents histamine release from isolated mast cell-like cells from the guinea pig stomach that was induced by the calcium ionophore A23187. nih.gov This inhibition was observed to be dose-dependent. nih.gov Furthermore, ES demonstrated a dose-dependent inhibitory effect on histamine release from the lung tissue of sensitized guinea pigs following an antigen-antibody reaction. nih.gov

The inhibitory action of ES also extends to other animal models and stimuli. In studies using rat peritoneal mast cells, ES was found to inhibit histamine release induced by both compound 48/80 and antigen-antibody reactions. nih.govresearchgate.net Compound 48/80 is a well-known agent used in experimental models to induce degranulation of connective tissue mast cells, leading to the release of histamine. researchgate.net The consistent inhibitory effect of ES across these different models suggests a broad anti-allergic potential. The underlying mechanism for this activity is suggested to be its membrane-stabilizing effect, which was observed in studies with dipalmitoylphosphatidylcholine (DPPC) liposomes. nih.gov This suggests that by stabilizing the cell membrane, ES may prevent the cellular changes that lead to histamine release during an allergic response. nih.gov

Table 1: Summary of Anti-allergic Effects of Egualen Sodium (ES) in Animal Systems

| Animal Model | Cell/Tissue Type | Inducing Agent | Observed Effect | Reference |

|---|---|---|---|---|

| Guinea Pig | Stomach Mast Cell-like Cells | A23187 | Dose-dependent prevention of histamine release | nih.gov |

| Guinea Pig | Lung Tissue (sensitized) | Antigen-antibody reaction | Dose-dependent inhibition of histamine release | nih.gov |

| Rat | Peritoneal Mast Cells | Compound 48/80 | Inhibition of histamine release | nih.govresearchgate.net |

Pharmacokinetic and Absorption Profiles in Animal Systems

The absorption, distribution, metabolism, and excretion (ADME) characteristics of a compound are critical to understanding its potential therapeutic action. Studies on sodium guaiazulene-3-sulfonate (GAS), another term for sodium gualenate, have been conducted in animal models to elucidate its pharmacokinetic and absorption profiles. nih.gov

Investigations in rats and rabbits have revealed specific absorption behaviors for GAS following administration to the oral cavity. nih.gov The compound was not absorbed from the oral cavity itself. nih.gov However, absorption was noted from the nasal cavity in both rats and rabbits. nih.gov Further studies using in situ perfusion experiments in rats identified the small intestine as a key site of absorption. nih.gov These experiments uncovered a dose-dependent specific absorption mechanism within the rat small intestine, indicating a saturable transport process rather than simple diffusion. nih.gov Conversely, GAS was not absorbed from either the rat stomach or the rectum. nih.gov

This absorption profile suggests that when administered to the oral cavity, any systemically available GAS is primarily transferred through the small intestine. nih.gov The limited absorption sites are suitable for drugs intended for direct action on inflamed oral or pharyngeal mucosa, as systemic exposure is consequently controlled. nih.gov

Pharmacokinetic studies typically determine key parameters such as the terminal elimination half-life (t½), the maximum plasma concentration (Cmax), the time to reach maximum concentration (tmax), and the area under the concentration-time curve (AUC). nih.govnih.gov While detailed parameter values for sodium gualenate are not extensively published, the absorption studies provide foundational knowledge for its pharmacokinetic profile. nih.gov

Table 2: Absorption Characteristics of Sodium Gualenate (GAS) in Animal Models

| Animal Model | Administration Site | Absorption Finding | Reference |

|---|---|---|---|

| Rat | Oral Cavity | No absorption detected | nih.gov |

| Rabbit | Oral Cavity | No absorption detected | nih.gov |

| Rat | Nasal Cavity | Absorption detected | nih.gov |

| Rabbit | Nasal Cavity | Absorption detected | nih.gov |

| Rat | Stomach | No absorption detected | nih.gov |

| Rat | Small Intestine | Dose-dependent, specific absorption mechanism identified | nih.gov |

Structure Activity Relationship Sar Studies of Sodium Gualenate and Analogues

Identification and Characterization of Pharmacophoric Moieties

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For sodium gualenate and its parent compound, guaiazulene (B129963), the primary pharmacophoric features are associated with their anti-inflammatory and antioxidant properties. patsnap.com

The core pharmacophore is the azulene (B44059) scaffold itself, a bicyclic aromatic hydrocarbon composed of a fused five- and seven-membered ring system. researchgate.netnih.gov This non-benzenoid aromatic structure is responsible for the molecule's characteristic blue color and, more importantly, its ability to engage in biological interactions. foreverest.net The alkyl substituents on the azulene ring—specifically the methyl and isopropyl groups—also play a significant role in modulating the compound's lipophilicity and its fit into biological targets.

The primary biological activities attributed to the pharmacophoric moieties of sodium gualenate include:

Anti-inflammatory effects: The molecule is known to inhibit the production of pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α). patsnap.com

Antioxidant activity: Sodium gualenate can neutralize free radicals, thereby protecting cells from oxidative stress. patsnap.com

Derivatives of guaiazulene have been synthesized and studied to further elucidate the key pharmacophoric elements. For instance, the creation of guaiazulene-based chalcones has been shown to yield compounds with significant anti-inflammatory activity. nih.gov

Influence of the Azulene Core Structure on Biological Activities

The azulene core is a distinctive feature that sets sodium gualenate apart from more common aromatic compounds like naphthalene, its structural isomer. foreverest.net The unique electronic properties of the azulene ring system, including its significant dipole moment, are thought to be a primary determinant of its biological activity. sns.it

The azulene scaffold is not merely a passive carrier for its functional groups; it actively participates in the compound's biological effects. nih.gov Studies on various azulene derivatives have demonstrated that modifications to the core can significantly alter their pharmacological profiles. nih.gov For example, the introduction of different substituents at various positions on the azulene ring can enhance or diminish anti-inflammatory and antioxidant activities. researchgate.netnih.gov

Research has shown that the anti-inflammatory properties of azulene derivatives can be modulated by substitutions on the azulene nucleus. nih.gov Furthermore, the planarity and aromaticity of the azulene system are believed to be important for its interaction with biological macromolecules. The unique π-electron system of the azulene core contributes to its ability to scavenge free radicals, a key component of its antioxidant and anti-inflammatory actions.

Table 1: Biological Activities of Azulene Derivatives

| Derivative Type | Observed Biological Activity | Reference(s) |

|---|---|---|

| Guaiazulene-based chalcone | Potent anti-inflammatory activity | nih.gov |

| Guaiazulene condensation derivatives | Selective cytotoxic activity against K562 cells | nih.gov |

| General Azulene Derivatives | Anti-inflammatory, antioxidant, antineoplastic | nih.govnih.gov |

Impact of the Sulfonate Group on Compound Solubility and Bioactivity

Sodium gualenate is a salt of guaiazulene sulfonic acid. The introduction of the sulfonate group (-SO3-) into the guaiazulene structure is a critical modification that profoundly impacts its physicochemical properties, most notably its solubility. patsnap.comselleckchem.com Guaiazulene itself is lipophilic and practically insoluble in water, which limits its pharmaceutical applications. foreverest.net The sulfonate group, being highly polar and ionizable, dramatically increases the water solubility of the compound, allowing for its formulation in aqueous solutions. mdpi.com

This enhanced water solubility is a key factor in the therapeutic utility of sodium gualenate, as it improves its bioavailability upon administration. patsnap.com The sulfonation of aromatic hydrocarbons is a well-established method in medicinal chemistry to increase the hydrophilicity of a drug molecule. wikipedia.org

While the primary role of the sulfonate group in sodium gualenate is to enhance solubility, it can also influence the compound's biological activity. In some instances, the addition of a sulfonate moiety can decrease the intrinsic biological activity of a parent compound. hyphadiscovery.com However, in the case of sodium gualenate, the improved bioavailability appears to be a worthwhile trade-off. The sulfonated derivative maintains significant anti-inflammatory and wound-healing properties. medchemexpress.com The presence of the sulfonate group can also alter how the molecule interacts with biological targets. nih.gov

Table 2: Physicochemical Properties of Guaiazulene and Sodium Gualenate

| Compound | Molecular Formula | Water Solubility | Key Feature | Reference(s) |

|---|---|---|---|---|

| Guaiazulene | C15H18 | Insoluble | Lipophilic azulene core | foreverest.net |

| Sodium Gualenate | C15H17NaO3S | Soluble | Hydrophilic sulfonate group | patsnap.comselleckchem.comnih.gov |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to correlate the chemical structure of compounds with their biological activity. These models aim to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

While specific QSAR studies focusing exclusively on sodium gualenate are not widely published, the principles of QSAR have been applied to related azulene derivatives. For example, a QSAR analysis of a guaiazulene derivative demonstrated that its specificity towards tumor cells was strongly correlated with hydrophobicity and molecular shape. mdpi.com This suggests that for this class of compounds, these physicochemical properties are key determinants of biological activity.

In a typical QSAR study, various molecular descriptors are calculated for a series of compounds with known activities. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

Statistical methods, such as multiple linear regression, are then employed to build a mathematical model that relates these descriptors to the biological activity. nih.gov Such models can provide valuable insights into the mechanism of action and guide the synthesis of more potent and selective analogues. The application of 3D-QSAR methods, like Molecular Field Analysis (MFA), can further refine these models by considering the three-dimensional fields surrounding the molecules. nih.gov

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Relevance to Drug Action | Reference(s) |

|---|---|---|---|

| Hydrophobicity | LogP, Hydrophobic fields | Membrane permeability, receptor binding | mdpi.com |

| Electronic | Partial charges, HOMO/LUMO energies | Electrostatic interactions, reactivity | nih.gov |

| Steric/Topological | Molecular weight, shape indices | Receptor fit, accessibility | mdpi.com |

Advanced Analytical Methodologies for Sodium Gualenate Research

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the analytical assessment of sodium gualenate. wjpmr.com It offers high resolution and sensitivity for separating the target compound from other substances. wjpmr.com

The development of a robust HPLC method is the first step in reliable analysis. For sodium gualenate, specific methods have been engineered to ensure accurate characterization. A key development involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to resolve sodium gualenate from its isomers and degradation byproducts, which is crucial for quality control of the raw drug material. google.com The method's specificity is achieved through careful selection of the stationary phase, such as a Phenyl silane (B1218182) reversed-phase column, and optimization of the mobile phase composition and gradient elution. google.com

Method validation is a critical process that demonstrates an analytical technique's suitability for its intended purpose. nih.gov This process ensures that the HPLC method yields reliable and reproducible results. nih.gov Validation is performed according to established guidelines, assessing several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Accuracy: The closeness of test results obtained by the method to the true value. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov

The table below outlines typical chromatographic conditions developed for the analysis of sodium gualenate and its related substances. google.com

Table 1: Example of HPLC Conditions for Sodium Gualenate Analysis

| Parameter | Specification |

|---|---|

| Chromatograph | High-Performance Liquid Chromatograph |

| Detector | UV-Detector |

| Column Type | Phenyl silane reversed-phase |

| Column Dimensions | Length: 100-300mm, Internal Diameter: 1-10mm, Particle Diameter: 1-10µm |

| Mobile Phase | Methanol-aqueous phosphate (B84403) solution with gradient elution |

| Flow Rate | 0.8-1.2 ml/min |

| Column Temperature | 25-50 °C |

| Detection Wavelength | 220-300nm |

| Sample Preparation | Dissolved in methanol-aqueous phosphate solution |

Quantifying sodium gualenate in biological matrices such as plasma presents analytical challenges due to the complexity of the matrix and the typically low concentrations of the analyte. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity. nih.gov While specific published methods for sodium gualenate in plasma are not detailed in the provided search results, a general workflow can be described based on established bioanalytical procedures for other compounds. waters.com

The process begins with sample preparation, a critical step to remove interfering endogenous components like proteins and lipids. waters.comnih.gov This is often achieved through protein precipitation or, for cleaner extracts, solid-phase extraction (SPE). waters.com Following extraction, the sample is injected into the LC-MS/MS system. The HPLC component separates the analyte from remaining matrix components, while the mass spectrometer provides sensitive and specific detection using techniques like Multiple Reaction Monitoring (MRM). waters.com This workflow, successfully applied to quantify peptides like semaglutide (B3030467) in human plasma, demonstrates excellent linearity and accuracy, making it a suitable approach for sodium gualenate research. waters.com

Table 2: General Workflow for Quantification in Biological Plasma

| Step | Description | Purpose | Common Techniques |

|---|---|---|---|

| 1. Sample Collection | Obtain plasma samples (e.g., sodium citrate (B86180) plasma). | Source material for analysis. | Centrifugation of whole blood. nih.gov |

| 2. Sample Preparation | Remove interfering substances from the plasma matrix. | Enhance sensitivity and reduce matrix effects. | Protein Precipitation, Solid-Phase Extraction (SPE). waters.com |

| 3. Chromatographic Separation | Inject the prepared sample into an HPLC or UPLC system. | Separate the target analyte from other components. | Reversed-Phase Ultra-High-Performance Liquid Chromatography (UPLC). waters.com |

| 4. Mass Spectrometric Detection | The analyte is ionized and detected by a mass spectrometer. | Provide highly sensitive and selective quantification. | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM). waters.com |

| 5. Data Analysis | Process raw data to determine the concentration of the analyte. | Calculate final concentration using calibration curves. | Software such as Xcalibur or MassLynx. nih.govwaters.com |

Pharmaceutical research often involves formulations containing multiple active ingredients or excipients that require quantification. Developing analytical methods for the simultaneous determination of these components is efficient and cost-effective. youtube.com HPLC is a powerful tool for this purpose, as demonstrated by the development of a single HPLC method for the concurrent assay of potassium guaiacolsulfonate and sodium benzoate (B1203000) in a pediatric oral powder. nih.gov

The primary challenge in developing such methods is achieving adequate separation of all components of interest, which may have different chemical properties and exhibit overlapping spectral signals. nih.gov Method development involves optimizing the stationary phase, mobile phase composition (including pH and organic modifiers), and detector settings to ensure that each component is resolved into a distinct, quantifiable peak. nih.gov In some cases, where chromatographic separation is difficult, alternative approaches like UV-Vis spectroscopy combined with chemometric models can be used to simultaneously measure multiple ingredients in a solution. youtube.com

Identification and Characterization of Related Impurities and Degradation Products

Sodium gualenate is known to be an unstable compound that can degrade over time, especially when exposed to heat. medchemexpress.com Therefore, a crucial aspect of its analytical chemistry is the detection, identification, and characterization of related impurities and degradation products. The presence of such substances can impact the compound's efficacy and safety profile.

Specialized HPLC methods have been developed to separate sodium gualenate from its key impurities, including isomers and oxidation products. google.com The identification and structural elucidation of these impurities often require more advanced techniques. Liquid chromatography-mass spectrometry (LC-MS) is invaluable for this task, as it provides the molecular weight of the impurities. nih.gov Further characterization can be achieved using high-resolution mass spectrometry (HRAMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise molecular structure. nih.govresolian.com Several impurities of sodium gualenate have been identified and are available as analytical standards. veeprho.comtlcstandards.com

Table 3: Known Impurities of Sodium Gualenate

| Compound Name | CAS Number | Reference |

|---|---|---|

| Sodium Gualenate Impurity 1 | 65757-01-9 | tlcstandards.com |

| Sodium Gualenate Impurity 2 (Na Salt) | N/A | veeprho.com |

| Sodium Gualenate Impurity 3 (HCl Salt) | 110971-81-8 | veeprho.com |

| Sodium Gualenate Impurity 4 (Na Salt) | 93914-28-4 | veeprho.comtlcstandards.com |

| Sodium Gualenate Impurity 5 | 6223-36-5 | veeprho.comtlcstandards.com |

Establishment of Reference Standards for Research Quality Control and Traceability

The use of well-characterized reference standards is fundamental to achieving accurate and reproducible results in analytical chemistry. bebpa.orglgcstandards.com A reference standard is a highly purified compound against which research or production samples are compared for identity, purity, and strength. nih.gov For sodium gualenate, analytical standards are commercially available for both the primary compound and its identified impurities. veeprho.commedchemexpress.com

The establishment of a reference standard, particularly an in-house primary standard, is a meticulous process. lgcstandards.com It begins with selecting a high-purity batch of the material, which is then subjected to extensive analytical testing to confirm its identity and purity. lgcstandards.com A mass balance approach is often used for value assignment, where all detectable impurities (related substances, water, residual solvents, etc.) are measured and subtracted from 100% to determine the purity of the bulk material. nih.gov

This characterized standard is crucial for:

Method Validation: Serving as the benchmark for assessing the accuracy of a new analytical method. veeprho.com

Quality Control (QC): Used in routine testing to ensure that batches of sodium gualenate meet predefined quality specifications. veeprho.com

Traceability: Ensuring that analytical measurements can be traced back to a single, reliable source, which is critical for regulatory compliance and the comparability of data over time and between different laboratories. lgcstandards.comresearchgate.net

Stability studies are also performed on the reference standard to determine its shelf-life and appropriate storage conditions, ensuring its integrity is maintained throughout its lifecycle. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Preclinical Research Applications

The established anti-inflammatory and antioxidant activities of sodium gualenate form a strong basis for exploring its utility in a wider range of preclinical models beyond its current applications. patsnap.com Its mechanisms, which include the inhibition of pro-inflammatory cytokines and the neutralization of free radicals, are relevant to numerous pathological processes. patsnap.com

Future preclinical research could pivot towards investigating sodium gualenate's potential in complex diseases where inflammation and oxidative stress are key drivers. One promising area is neuroinflammation , a critical factor in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. news-medical.netnih.gov Research platforms that use organotypic brain slice cultures to model chronic neuroinflammation could serve as a valuable tool for assessing the compound's efficacy in this context. nih.gov Studies suggest that compounds capable of attenuating glial activation and subsequent inflammatory cascades may offer therapeutic benefits. news-medical.nettranspharmation.com Given sodium gualenate's ability to modulate inflammatory responses, its application in preclinical models of neuroinflammation is a logical and compelling next step.

Another emerging area of interest is in oncology support. For instance, its potential in mitigating side effects of cancer therapy, such as mucositis, has been suggested. ncats.io Further preclinical studies could explore its efficacy in reducing inflammation-induced toxicities associated with chemotherapy and radiotherapy, potentially improving treatment tolerance and outcomes. The antioxidant properties of sodium gualenate are particularly relevant, as oxidative stress is implicated in a variety of diseases, including cancer and cardiovascular disorders. patsnap.com

Table 1: Potential Novel Preclinical Research Areas for Sodium Gualenate

| Research Area | Rationale | Potential Preclinical Models |

| Neuroinflammation | Anti-inflammatory and antioxidant properties may counteract key drivers of neurodegeneration. patsnap.comnews-medical.net | Lipopolysaccharide (LPS)-induced neuroinflammation models; organotypic brain slice cultures. nih.govtranspharmation.com |

| Oncology Support | Potential to mitigate inflammatory side effects of cancer treatments, such as mucositis. ncats.io | Animal models of chemotherapy-induced mucositis. |

| Autoimmune Disorders | Known immunomodulatory and anti-inflammatory effects could be beneficial in diseases like rheumatoid arthritis. patsnap.com | Collagen-induced arthritis models in rodents. |

Development of Advanced Delivery Systems for Research Compounds

A significant hurdle in the broader application of sodium gualenate is its inherent instability; the compound is known to decompose gradually at room temperature and more rapidly when heated. medchemexpress.comnih.govselleckchem.com Traditional stabilization methods, such as creating a kneaded mixture with cornstarch and water, have been developed for tableting but may not be optimal for diverse research applications. nih.gov

The development of advanced delivery systems is a critical future direction. These systems aim to protect the compound from degradation, control its release profile, and potentially target it to specific tissues. Promising platforms include:

Nanoparticle Encapsulation: Encapsulating sodium gualenate within nanoparticles can enhance its stability and bioavailability. For example, nanoencapsulation using biocompatible polymers like sodium alginate has been shown to increase the plasma and brain concentration of other therapeutic compounds. nih.gov This approach could be particularly useful for exploring sodium gualenate in neuroinflammation models.

Liposomal Formulations: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds, protecting them from the external environment. nih.gov PEGylated liposomes, in particular, have longer circulation times, which could be advantageous for systemic applications. nih.gov

Hydrogel Composites: Hydrogels are 3D polymer networks that can hold large amounts of water and can be loaded with therapeutic agents. nih.gov A composite system combining liposomes within a hydrogel matrix (liposome-hydrogel) could offer synergistic benefits, providing a reservoir for the sustained and localized release of sodium gualenate. nih.govcore.ac.uk Such systems are being explored for various applications, including the delivery of anti-inflammatory agents. nih.gov

These advanced formulations could overcome the compound's stability issues and enable more reliable and targeted delivery in preclinical studies, ultimately maximizing its therapeutic potential. mdpi.comnih.gov

Table 2: Comparison of Advanced Delivery Systems for Sodium Gualenate

| Delivery System | Primary Advantage | Mechanism of Action | Potential Research Application |

| Sodium Alginate Nanoparticles | Enhanced bioavailability and stability. nih.gov | Encapsulates the compound in a protective polymeric matrix. | Systemic delivery, potential for brain uptake. nih.gov |

| Liposomes | Protection of encapsulated compound, biocompatibility. nih.gov | Lipid bilayer vesicle sequesters the drug from the environment. | Delivery of anti-cancer or anti-inflammatory agents. nih.gov |

| Liposome-Hydrogel Composites | Sustained, controlled, and localized release. nih.gov | Liposomes containing the drug are embedded within a hydrogel scaffold. core.ac.uk | Localized treatment of inflammation or wound healing. |

Integration of Computational Modeling and Simulation for Mechanistic Insight

While the general anti-inflammatory and antioxidant mechanisms of sodium gualenate are known, a detailed, molecular-level understanding of its interactions with biological targets is still emerging. Computational modeling and simulation offer powerful in silico tools to bridge this gap without the initial need for extensive laboratory work.

Molecular docking is a computational technique that can predict how a small molecule like sodium gualenate binds to the three-dimensional structure of a protein target. nih.govresearchgate.net This approach could be used to:

Visualize and analyze the binding of sodium gualenate to key inflammatory enzymes like cyclooxygenase (COX) or components of the NF-κB signaling pathway.

Estimate the binding affinity (docking energy) for various targets, helping to prioritize which interactions are most likely to be biologically relevant. nih.gov

Compare its binding mode to that of other known anti-inflammatory drugs.

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of the compound and its protein target over time. nih.govresearchgate.net MD simulations can assess the stability of the predicted binding pose, revealing how the interactions fluctuate and providing a more dynamic picture of the binding event. nih.gov

Furthermore, methods like Density Functional Theory (DFT) can be used to study the electronic properties of azulene (B44059) derivatives. sns.itresearchgate.net Such calculations can provide insights into the molecule's stability, reactivity, and aromaticity, which are fundamental to its chemical behavior and antioxidant capacity. americanelements.comresearchgate.net By integrating these computational approaches, researchers can generate specific, testable hypotheses about the precise mechanisms of sodium gualenate, guiding more focused and efficient preclinical research.

Prospective Application of Multi-Omics Data in Comprehensive Biological Research

The advent of multi-omics technologies—including proteomics (the study of proteins) and metabolomics (the study of metabolites)—provides an unprecedented opportunity to understand the system-wide effects of a therapeutic compound. acs.orgnih.gov Rather than focusing on a single target or pathway, a multi-omics approach can capture a global snapshot of the molecular changes induced by sodium gualenate in cells or tissues.

In future research, treating preclinical models of inflammation (e.g., rheumatoid arthritis models) or gastritis with sodium gualenate, followed by a combined proteomics and metabolomics analysis of relevant tissues or biofluids (like plasma), could be highly informative. nih.govmdpi.com This strategy can:

Identify Novel Biomarkers: Discover proteins or metabolites whose levels change significantly in response to treatment, providing potential biomarkers of the compound's activity.

Uncover New Mechanisms: Reveal unexpected changes in metabolic pathways (e.g., lipid metabolism, amino acid biosynthesis) or protein expression that were not previously associated with sodium gualenate's function. nih.govmdpi.com

Build Comprehensive Network Models: Integrate data from different omics levels to construct a detailed network of the compound's biological interactions, offering a holistic view of its effects. acs.orgresearchgate.net

For example, a multi-omics study on other anti-inflammatory treatments for rheumatoid arthritis revealed alterations in lipid metabolism pathways and changes in the gut microbiome that correlated with disease activity. nih.gov A similar approach for sodium gualenate could provide a much deeper understanding of its cytoprotective and anti-inflammatory effects, potentially identifying new applications and refining our knowledge of its existing ones.

Q & A

Basic: What analytical methods are commonly used to quantify sodium gualenate in pharmaceutical formulations, and how are they validated?

Sodium gualenate is typically quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) . Key parameters include:

- Column : Hypersil ODS2 or Kromasil 100-5 C18 (4.6 × 250 mm, 5 μm) .

- Mobile phase : A mix of acetonitrile, water, and modifiers like triethylamine or sodium dodecyl sulfate, adjusted to specific pH levels (e.g., pH 2.6–7.8) to optimize peak resolution .

- Detection wavelength : 210–293 nm, depending on the compound’s UV absorption profile .

Validation requires linearity testing (e.g., 42–78 μg/mL range for sodium gualenate), recovery rate assessment (e.g., 99.6% average recovery), and precision/reproducibility checks across multiple runs .

Advanced: How can researchers address discrepancies in sodium gualenate quantification due to matrix interference in complex formulations?

Matrix effects (e.g., excipients in granules) can distort HPLC results. Mitigation strategies include:

- Sample pre-treatment : Solid-phase extraction or dilution to reduce interference .

- Method optimization : Adjusting mobile phase composition or gradient elution to separate sodium gualenate from co-eluting substances .

- Validation with spiked samples : Comparing recovery rates in pure standards vs. formulation matrices to quantify interference impact .

- Alternative detection methods : Coupling HPLC with mass spectrometry (not covered in current studies but suggested as a future direction) .

Basic: What are the critical physicochemical properties of sodium gualenate that influence its stability in experimental settings?

Key properties include:

- Solubility : Hydrophilic nature due to the sulfonate group, requiring aqueous-based solvents for dissolution .

- Thermal stability : Melting point of 98°C, necessitating storage at room temperature to prevent degradation .

- pH sensitivity : Stability varies in acidic/alkaline conditions; thus, buffered solutions are recommended during experiments .

Advanced: How can researchers optimize experimental designs to study sodium gualenate’s anti-inflammatory mechanisms in vitro?

- Cell model selection : Use gastric epithelial cells (e.g., AGS or GES-1) to mimic ulcer/anti-inflammatory activity .

- Dose-response curves : Test concentrations spanning 10–100 μM, based on prior bioactivity studies .

- Control for off-target effects : Include inhibitors of known anti-inflammatory pathways (e.g., COX-2) to isolate sodium gualenate’s specific effects.

- Multi-omics integration : Combine transcriptomics and proteomics to map signaling pathways affected by the compound .

Basic: What statistical approaches are recommended for analyzing sodium gualenate bioactivity data?

- Parametric tests (e.g., t-tests, ANOVA) for normally distributed data from dose-response assays.

- Error propagation analysis : Quantify uncertainties from instrumentation (e.g., HPLC variability) using standard deviation or confidence intervals .

- Graphical representation : Use scatter plots with error bars or boxplots to visualize bioactivity trends .

Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data for sodium gualenate?

- Pharmacokinetic profiling : Assess bioavailability and tissue distribution to explain discrepancies (e.g., poor absorption in vivo) .

- Species-specific differences : Replicate studies in multiple animal models (e.g., rodents vs. primates).

- Meta-analysis : Compare results across published studies to identify confounding variables (e.g., formulation differences) .

Basic: What guidelines ensure reproducibility in synthesizing or formulating sodium gualenate?

- Detailed protocols : Document exact molar ratios, reaction times, and purification steps .

- Batch testing : Analyze purity across multiple synthesis batches using validated HPLC methods .

- Reference standards : Use certified sodium gualenate standards from authoritative suppliers for calibration .

Advanced: What strategies improve the sensitivity of sodium gualenate detection in trace-level pharmacokinetic studies?

- Pre-concentration techniques : Liquid-liquid extraction or solid-phase extraction to enhance signal-to-noise ratios .

- Derivatization : Chemically modify sodium gualenate to enhance UV/fluorescence detection .

- Nano-LC systems : Implement narrower columns (e.g., 2.1 mm ID) for higher resolution in trace analysis .

Basic: How should researchers structure a literature review on sodium gualenate’s therapeutic applications?

- Keyword search : Use terms like “sodium gualenate,” “azulene sulfonate,” and “anti-inflammatory mechanisms” in databases like Web of Science or PubMed .

- Focus on peer-reviewed journals : Prioritize studies from Journal of Pharmaceutical Analysis or pharmacology-specific outlets .

- Thematic categorization : Group findings by bioactivity, formulation, or mechanistic studies .

Advanced: What computational tools can predict sodium gualenate’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to inflammatory mediators (e.g., IL-1β) .

- QSAR models : Correlate structural features (e.g., sulfonate group position) with bioactivity data .

- MD simulations : Simulate dynamic interactions over time to identify stable binding conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.